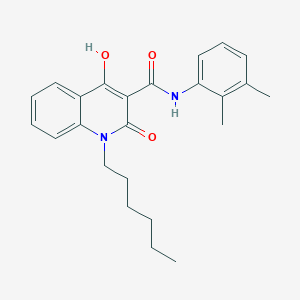
N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with the following structural formula:
C15H16NO3
This compound belongs to the quinoline class and contains a carboxamide functional group. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. One common approach involves the condensation of 2,3-dimethylaniline with hexyl isocyanate, followed by cyclization to form the quinoline ring. The carboxamide group is then introduced via reaction with an appropriate acid chloride.
Reaction Conditions::Condensation and Cyclization: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., chloroform or dichloromethane) and a base (such as triethylamine).
Carboxamide Formation: The carboxamide group is introduced using acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactions::
Oxidation: N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Substitution: The compound may participate in nucleophilic substitution reactions at the carboxamide nitrogen.
Reduction: Reduction of the quinoline ring system could yield tetrahydroquinoline derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Ammonia or primary amines.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:: The specific products formed depend on reaction conditions and substituents. Oxidation may yield quinone derivatives, while substitution could lead to various amide or amine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its unique structure could inspire novel materials or sensors.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While N-(2,3-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique, similar compounds include:
2-Bromo-benzamide: A simpler benzamide derivative .
N,N-Dimethyl p-bromobenzamide: Another related compound .
Propiedades
Fórmula molecular |
C24H28N2O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-6-9-15-26-20-14-8-7-12-18(20)22(27)21(24(26)29)23(28)25-19-13-10-11-16(2)17(19)3/h7-8,10-14,27H,4-6,9,15H2,1-3H3,(H,25,28) |
Clave InChI |
DIQIKBWJROKCCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)
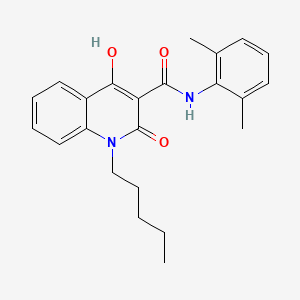
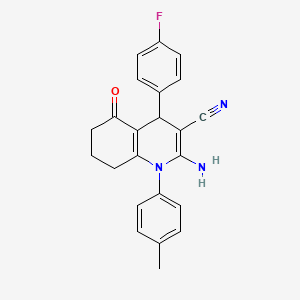
![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
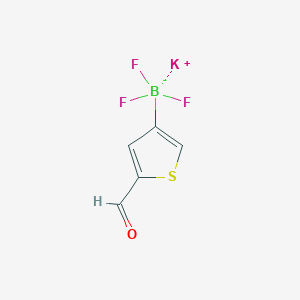
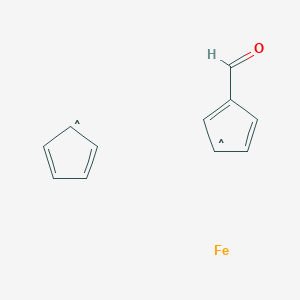
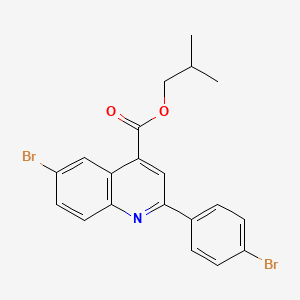
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053581.png)

![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)
